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molecular formula C11H9N3S B2603784 (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile CAS No. 17823-65-3

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile

Cat. No. B2603784
M. Wt: 215.27
InChI Key: LILMWMLGIJHVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365556B2

Procedure details

To a solution of malononitrile (1.0 g, 15.14 mmol) in DMF 20 mL was added triethylamine (2.099 mL, 15.14 mmol). After the mixture was stirred at room temperature for 5 min, phenylisothiocyanate (2.047 g, 15.14 mmol) was added dropwise to the mixture. The reaction mixture was stirred at room temperature for 30 min. After the reaction was complete as determined by TLC, methyl iodide (2.149 g, 15.14 mmol) was added and the reaction mixture was stirred at room temperature for 1 hr, at which time the reaction was complete as determined by TLC. The reaction mixture was poured into 100 mL ice water. The resulting precipitate was filtered and dried in an oven overnight to give compound 6 (3.226 g, 98.2% yield, 97.4 purity) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.099 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.047 g
Type
reactant
Reaction Step Two
Quantity
2.149 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
98.2%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6](N(CC)CC)C.[C:13]1([N:19]=[C:20]=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CI>CN(C=O)C>[CH3:6][S:21][C:20]([NH:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:2]([C:1]#[N:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
2.099 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.047 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Three
Name
Quantity
2.149 g
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hr, at which time the reaction
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in an oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CSC(=C(C#N)C#N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.226 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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